N-(1-cyanocyclopentyl)-2-{[3-(trifluoromethoxy)phenyl]amino}acetamide
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Overview
Description
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions. The trifluoromethoxy group could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could make the compound more polar, affecting its solubility in different solvents .Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[3-(trifluoromethoxy)anilino]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2/c16-15(17,18)23-12-5-3-4-11(8-12)20-9-13(22)21-14(10-19)6-1-2-7-14/h3-5,8,20H,1-2,6-7,9H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXGCZQBRPXJED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CNC2=CC(=CC=C2)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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